N-Allyl-5-amidinoaminooxy-propyloxy-3-chloro-N-cyclopentylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-5-AMIDINOAMINOOXY-PROPYLOXY-3-CHLORO-N-CYCLOPENTYLBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 3-chlorobenzoic acid with cyclopentylamine under appropriate conditions to form 3-chloro-N-cyclopentylbenzamide.
Introduction of the Propyloxy Group: The propyloxy group is introduced via an etherification reaction using propyloxy halide and a suitable base.
Addition of the Amidinoaminooxy Group: The amidinoaminooxy group is added through a nucleophilic substitution reaction involving an amidinoaminooxy precursor.
Allylation: The final step involves the allylation of the compound using allyl halide in the presence of a base.
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques and appropriate reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-5-AMIDINOAMINOOXY-PROPYLOXY-3-CHLORO-N-CYCLOPENTYLBENZAMIDE undergoes various types of chemical reactions, including:
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides and related compounds.
Scientific Research Applications
N-ALLYL-5-AMIDINOAMINOOXY-PROPYLOXY-3-CHLORO-N-CYCLOPENTYLBENZAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-ALLYL-5-AMIDINOAMINOOXY-PROPYLOXY-3-CHLORO-N-CYCLOPENTYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors . The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-cyclopentylbenzamide: Shares the benzamide core but lacks the additional functional groups.
N-Allylbenzamide: Contains the allyl group but lacks the amidinoaminooxy and propyloxy groups.
5-Amidinoaminooxy-propyloxybenzamide: Contains the amidinoaminooxy and propyloxy groups but lacks the allyl and chloro groups.
Uniqueness
N-ALLYL-5-AMIDINOAMINOOXY-PROPYLOXY-3-CHLORO-N-CYCLOPENTYLBENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C19H27ClN4O3 |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
3-chloro-N-cyclopentyl-5-[3-(diaminomethylideneamino)oxypropoxy]-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C19H27ClN4O3/c1-2-8-24(16-6-3-4-7-16)18(25)14-11-15(20)13-17(12-14)26-9-5-10-27-23-19(21)22/h2,11-13,16H,1,3-10H2,(H4,21,22,23) |
InChI Key |
XWIUMAPBZWNFNV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C1CCCC1)C(=O)C2=CC(=CC(=C2)Cl)OCCCON=C(N)N |
Origin of Product |
United States |
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